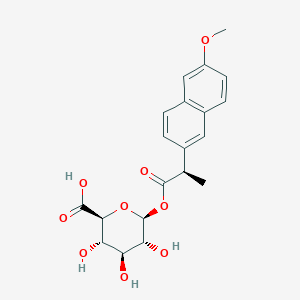

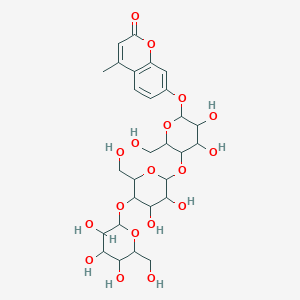

Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate is a chemical compound of interest in various synthetic and analytical chemistry research areas. Its structural complexity and functional group diversity allow for a wide range of chemical reactions and interactions, making it a valuable compound for studying organic synthesis mechanisms, molecular structure analysis, and the properties of organic compounds.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules. While specific studies on Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate were not found, related research emphasizes the importance of selecting appropriate starting materials, catalysts, and reaction conditions to achieve the desired product with high yield and purity. For example, Bradbury et al. (1982) describe a synthesis involving a Cope rearrangement, highlighting the intricate planning required for synthesizing complex molecules (Bradbury, Gilchrist, & Rees, 1982).

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and properties. X-ray crystallography is a powerful tool for determining the arrangement of atoms within a molecule. For instance, Yeong et al. (2018) utilized single-crystal X-ray diffraction to study the crystal structure of a related compound, highlighting the role of hydrogen bonding in crystal packing (Yeong, Chia, Quah, & Tan, 2018).

Chemical Reactions and Properties

Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate can undergo various chemical reactions due to its functional groups. These reactions can include esterification, oxidation, and ring-opening reactions. Studies like those conducted by Gabriele et al. (2006) on tandem palladium-catalyzed oxidative aminocarbonylation-cyclization showcase the complexity and diversity of organic reactions (Gabriele, Salerno, Veltri, Mancuso, Li, Crispini, & Bellusci, 2006).

Physical Properties Analysis

The physical properties of organic compounds, such as melting point, boiling point, solubility, and crystalline structure, are influenced by their molecular structure. The study of these properties is essential for the proper handling, storage, and application of these compounds. Research on related compounds, focusing on their crystalline structures and dehydration phenomena, provides insights into how molecular interactions affect physical properties (Arshad, Şahin, Zia-ur-Rehman, Shafiq, Khan, Asiri, Khan, & Alamry, 2013).

Applications De Recherche Scientifique

Supramolecular Chemistry and Self-Assembly

Research on benzene-1,3,5-tricarboxamides (BTAs) showcases the importance of simple structures and supramolecular self-assembly in applications ranging from nanotechnology to biomedical fields. The self-assembly of BTAs into one-dimensional nanometer-sized rod-like structures, stabilized by threefold H-bonding, highlights the potential of similar compounds for constructing complex architectures with specific functions (Cantekin, de Greef, & Palmans, 2012).

Lignin Model Compound Studies

The acidolysis of lignin model compounds reveals intricate mechanisms involving hydride transfer and enol ether formation, suggesting the significance of chemical structures in understanding reaction pathways. This knowledge could be applied to the synthesis and modification of compounds like Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate for specific reactions and applications (Yokoyama, 2015).

Biological Activity of Carboxylic Acids

The review of natural carboxylic acids, including their antioxidant, antimicrobial, and cytotoxic activities, underscores the importance of structural differences in determining biological properties. The diverse applications of these compounds in pharmacology and their potential for developing new therapeutic agents point to the relevance of studying the biological activities of specific carboxylate compounds like Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate (Godlewska-Żyłkiewicz et al., 2020).

Synthesis and Pharmacological Evaluation

The synthesis and evaluation of novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents highlight the ongoing search for new therapeutic compounds with specific functional groups, which may include the investigation of benzyl carboxylate derivatives for similar applications (Raut et al., 2020).

Propriétés

IUPAC Name |

benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8?,9-,10-,11?,12?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEUFSLWFIOAGY-SJZSRGDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C2[C@H](C([C@@H](C(O2)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661803 |

Source

|

| Record name | Benzyl D-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (3S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylate | |

CAS RN |

135970-30-8 |

Source

|

| Record name | Benzyl D-threo-hexopyranuronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

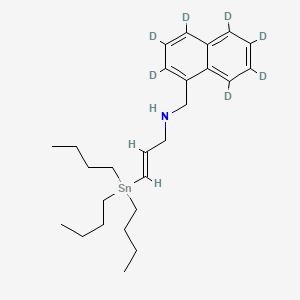

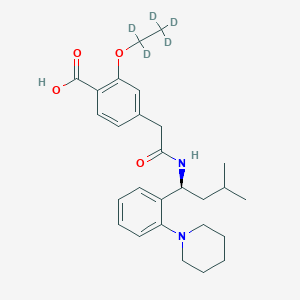

![(Z)-2-Cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B1140442.png)